Product packaging for azane;hydrogen carbonate;palladium(2+)(Cat. No.:CAS No. 134620-00-1)

azane;hydrogen carbonate;palladium(2+)

Cat. No.: B159932
CAS No.: 134620-00-1
M. Wt: 296.6 g/mol
InChI Key: QYYPTZGPXKUKRM-UHFFFAOYSA-L
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Description

Overview of Palladium(II) Coordination Compounds with Ammine and Bicarbonate Ligands

Palladium(II) coordination compounds are a significant class of materials, widely recognized for their catalytic and electrochemical properties. chemimpex.com Complexes of palladium(II) featuring ammine (NH₃) ligands, known as azane (B13388619) in systematic nomenclature, are particularly noteworthy. These compounds are often more kinetically labile in aqueous solutions compared to their platinum(II) counterparts. acs.org This characteristic can influence their reactivity and interactions with other molecules.

The coordination of ligands such as bicarbonate (hydrogen carbonate, HCO₃⁻) to a palladium(II) center introduces further versatility. Bicarbonate's presence can influence the compound's solubility and stability, particularly in aqueous environments, making it a valuable reagent in various laboratory settings. chemimpex.com The resulting mixed-ligand complexes, containing both ammine and bicarbonate, are explored for applications ranging from catalysis in organic synthesis to the development of new materials. chemimpex.commatthey.com For instance, they serve as effective catalysts in cross-coupling reactions, which are fundamental in the production of fine chemicals and pharmaceuticals. chemimpex.com

Palladium(II) complexes with amine ligands have been the subject of extensive research, with studies investigating their synthesis, characterization, and interaction with biologically relevant ligands. nih.gov The geometry of these complexes is typically square-planar, a common coordination environment for palladium(II) ions. acs.orgnih.gov

Nomenclature and Structural Representation of Azane;Hydrogen Carbonate;Palladium(2+) Complexes

The compound with the systematic name azane;hydrogen carbonate;palladium(2+) is more commonly known as tetraamminepalladium(II) hydrogencarbonate. matthey.comamericanelements.com Its chemical formula is Pd(NH₃)₄₂. matthey.comacharyaaagencies.in This nomenclature indicates a central palladium atom in the +2 oxidation state.

Structurally, the complex consists of a central palladium(II) ion coordinated to four ammine ligands. These ligands are arranged in a square-planar geometry around the palladium ion, forming the complex cation [Pd(NH₃)₄]²⁺. The charge of this cation is balanced by two hydrogen carbonate (bicarbonate) anions.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
Systematic Name azane;hydrogen carbonate;palladium(2+) alfachemic.comalfa-chemistry.com
Common Name Tetraamminepalladium(II) hydrogencarbonate matthey.comamericanelements.com
CAS Number 134620-00-1 chemimpex.commatthey.comscbt.com
Molecular Formula C₂H₁₄N₄O₆Pd chemimpex.comscbt.comvwr.com
Molecular Weight 296.58 g/mol chemimpex.comscbt.com
InChI InChI=1S/2CH₂O₃.4H₃N.Pd/c22-1(3)4;;;;;/h2(H₂,2,3,4);4*1H₃;/q;;;;;;+2/p-2 alfachemic.comalfa-chemistry.com
Canonical SMILES C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pd+2] alfachemic.comalfa-chemistry.com

Historical Context of Tetraamminepalladium(II) Hydrogencarbonate Research

Research into tetraamminepalladium(II) hydrogencarbonate has been driven by its utility in chemical synthesis and materials science. chemimpex.comgoogle.com Historically, the synthesis of this compound presented challenges. A direct coordination reaction between a simple palladium hydrogencarbonate salt and aqueous ammonia (B1221849) is not feasible because a stable palladium hydrogencarbonate precursor does not readily exist. google.com

This difficulty spurred the development of alternative synthetic routes. One notable method involves starting with dichlorodiamminepalladium(II), a common palladium compound. This raw material is reacted with dilute ammonia water and subsequently with a bicarbonate source to precipitate the desired tetraamminepalladium(II) hydrogencarbonate. google.com This process was designed to be efficient, with high yields and purity, and to avoid the introduction of contaminating ions like chlorides or nitrates. google.com

The following table presents elemental analysis data from a patented synthesis method, comparing the theoretical values with the measured values of the resulting product, demonstrating the high purity achieved. google.com

ElementTheoretical Value (%)Measured Value (%)
Palladium (Pd) 35.9035.42
Hydrogen (H) 4.724.74
Nitrogen (N) 18.8918.82
Carbon (C) 8.108.02
Oxygen (O) 32.3932.25

The successful synthesis of high-purity tetraamminepalladium(II) hydrogencarbonate has been crucial for its application in fields such as catalysis and electroplating. matthey.comgoogle.com Its use as a precursor for creating dispersed palladium and palladium coatings is also a key application. acharyaaagencies.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H14N4O6Pd B159932 azane;hydrogen carbonate;palladium(2+) CAS No. 134620-00-1

Properties

IUPAC Name

azane;hydrogen carbonate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPTZGPXKUKRM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H14N4O6Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074896
Record name Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
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Molecular Weight

296.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134620-00-1
Record name Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
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Record name tetraammine palladium (II) hydrogen carbonate
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Record name Tetrammine Palladium Hydrogen Carbonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Characterization of Azane;hydrogen Carbonate;palladium 2+ Complexes

Vibrational Spectroscopy (FT-IR and Raman) for Ligand Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a coordination complex. For tetraamminepalladium(II) bicarbonate, these methods allow for the characterization of both the bicarbonate and ammine ligands.

Diagnostic Frequencies for Bicarbonate and Carbonate Ligands in Palladium(II) Coordination

The bicarbonate ion (HCO₃⁻) exhibits several characteristic vibrational modes. The assignment of these modes in a coordinated state can be inferred from studies of bicarbonate and carbonate on various surfaces and in other metal complexes. The coordination of bicarbonate to a metal center can occur in a monodentate or bidentate fashion, which influences the observed vibrational frequencies.

In a study of bicarbonate binding to the non-heme iron of photosystem II, the asymmetric ν(C=O) and symmetric ν(C-O) stretching modes of bicarbonate were identified. These modes are sensitive to the metal's oxidation state and the ligand's coordination mode. For palladium(II) complexes, similar shifts would be anticipated. The presence of the C-O-H bending mode (δ(COH)) would definitively indicate the presence of the hydrogen carbonate ligand as opposed to the carbonate (CO₃²⁻) ligand.

Table 1: Expected Diagnostic Vibrational Frequencies for Bicarbonate Ligands

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
νₐₛ(COO) 1600 - 1650 Asymmetric C-O stretch.
νₛ(COO) 1350 - 1420 Symmetric C-O stretch.
δ(COH) ~1260 In-plane C-O-H bend, characteristic of bicarbonate.

Note: These are generalized ranges and the exact positions would depend on the specific coordination environment of the palladium(II) complex.

Analysis of Ammine Ligand Vibrational Modes

The vibrational modes of ammine (NH₃) ligands coordinated to a metal ion are well-documented. In palladium(II) ammine complexes, these modes provide clear evidence of the Pd-N bond formation. The key vibrational modes include N-H stretching, symmetric and asymmetric NH₃ deformation (bending), and NH₃ rocking modes.

The N-H stretching vibrations in coordinated ammine ligands typically appear in the range of 3100-3400 cm⁻¹. These are often shifted to lower frequencies compared to free ammonia (B1221849), indicative of the coordination to the metal center. The NH₃ deformation modes are also diagnostic. The asymmetric deformation (δₐₛ(NH₃)) is usually found around 1560-1620 cm⁻¹, while the symmetric deformation (δₛ(NH₃)) appears in the 1280-1350 cm⁻¹ region. The NH₃ rocking mode (ρᵣ(NH₃)), which is often sensitive to the metal-ligand bond strength, is typically observed at lower frequencies, in the range of 650-850 cm⁻¹. The presence of a band corresponding to the Pd-N stretching vibration, usually found in the far-infrared region (around 400-500 cm⁻¹), would provide direct evidence of the palladium-nitrogen bond.

Table 2: Typical Vibrational Frequencies for Ammine Ligands in Palladium(II) Complexes

Vibrational Mode Expected Frequency Range (cm⁻¹)
ν(N-H) 3100 - 3400
δₐₛ(NH₃) 1560 - 1620
δₛ(NH₃) 1280 - 1350
ρᵣ(NH₃) 650 - 850

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is indispensable for elucidating the structure of coordination complexes in solution. For tetraamminepalladium(II) bicarbonate, ¹H and ¹³C NMR would provide detailed information about the ligand environments.

Proton (¹H) NMR Spectroscopic Analysis of Ligand Environments

The ¹H NMR spectrum of tetraamminepalladium(II) bicarbonate in a suitable solvent like D₂O would be expected to show a signal corresponding to the protons of the ammine ligands. The chemical shift of these protons is influenced by the coordination to the palladium(II) ion. In various palladium(II) ammine complexes, the ammine protons typically resonate in the range of 2.5-4.0 ppm. The signal may appear as a broad singlet due to the quadrupole moment of the ¹⁴N nucleus and proton exchange with the solvent. The proton of the bicarbonate's hydroxyl group would likely undergo rapid exchange with a deuterated solvent and thus might not be observable.

Carbon-13 (¹³C) NMR and Other Relevant Nuclei in Palladium(II) Ammine Bicarbonate Complexes

The ¹³C NMR spectrum would be crucial for characterizing the bicarbonate ligand. A single resonance would b

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Coordination Geometry and Bond Parameters of Palladium(II)

The coordination geometry of palladium(II) complexes is predominantly square-planar, a consequence of its d⁸ electron configuration. nih.govacs.orgresearchgate.net This geometric preference is consistently observed in a variety of palladium(II) complexes with nitrogen- and oxygen-donor ligands. rsc.orgumsa.bo X-ray crystallography is the definitive method for determining the precise coordination geometry and for measuring bond lengths and angles.

In the context of an azane (B13388619);hydrogen carbonate;palladium(2+) complex, such as a tetraamminepalladium(II) bicarbonate, the palladium(II) ion would be expected to lie at the center of a square plane, coordinated to the nitrogen atoms of the four azane ligands. The hydrogen carbonate ions would act as counter-ions, potentially influencing the crystal packing through intermolecular interactions.

Table 1: Representative Bond Parameters for Square-Planar Palladium(II) Amine Complexes

Bond Typical Bond Length (Å) Typical Bond Angle (°) Reference
Pd-N 2.0 - 2.1 - umsa.bodatapdf.com
N-Pd-N (cis) - ~90 acs.org
N-Pd-N (trans) - ~180 acs.org

Analysis of Chelate Ring Conformations and Distortions

Chelate rings are formed when a polydentate ligand binds to a metal center, creating a cyclic structure. libretexts.org In the case of a simple azane;hydrogen carbonate;palladium(2+) complex, where azane (ammonia) is a monodentate ligand, chelate rings are not formed. Each ammonia ligand binds to the palladium(II) center through a single nitrogen atom.

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure of coordination compounds. In an azane;hydrogen carbonate;palladium(2+) complex, the ammine ligands (N-H) are excellent hydrogen bond donors, while the oxygen atoms of the hydrogen carbonate ion are effective hydrogen bond acceptors.

These interactions would lead to the formation of an extensive three-dimensional hydrogen-bonding network, linking the cationic palladium complex and the bicarbonate anions. nih.govresearchgate.net Such networks are critical in stabilizing the crystal lattice. The geometry and strength of these hydrogen bonds can be thoroughly characterized using single-crystal X-ray diffraction, which provides precise information on the distances and angles between the donor, hydrogen, and acceptor atoms. Infrared (IR) spectroscopy can also provide evidence for hydrogen bonding, often observed as a broadening and shifting of the N-H stretching frequencies of the coordinated ammonia molecules.

Other Analytical Techniques for Structural and Compositional Confirmation

Elemental Microanalysis for Stoichiometry Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sometimes other elements in a compound. This data is crucial for verifying the empirical formula and thus the stoichiometry of the synthesized complex. For a proposed formula, the theoretical elemental composition is calculated and compared with the experimental values obtained from the analysis. A close agreement between the experimental and calculated percentages provides strong evidence for the proposed molecular formula. For instance, a patent describing the preparation of tetraamminepalladium(II) bicarbonate reports a high purity of over 99.95%, which would be confirmed by elemental analysis. google.com

Table 2: Hypothetical Elemental Microanalysis Data for Tetraamminepalladium(II) Bicarbonate, Pd(NH₃)₄₂

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 8.08 8.1
Hydrogen (H) 4.75 4.8
Nitrogen (N) 18.86 18.9

Note: The molecular formula is based on a plausible structure. The experimental values are hypothetical examples that would support the proposed stoichiometry.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For coordination complexes, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the observation of the intact complex ion. nih.govresearchgate.net The mass spectrum would show a peak corresponding to the cationic part of the complex, for example, [Pd(NH₃)₄]²⁺. The isotopic pattern of this peak would be characteristic of the presence of palladium.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complex ion. nih.gov By inducing fragmentation, one can gain insights into the bonding and structure of the complex. For a tetraamminepalladium(II) ion, sequential loss of ammonia ligands would be an expected fragmentation pathway.

Table 3: Expected Mass Spectrometry Data for the Cationic Part of an Azane;Hydrogen Carbonate;Palladium(2+) Complex

Ion Expected m/z (for ¹⁰⁶Pd) Fragmentation Pathway
[Pd(NH₃)₄]²⁺ 86.5 Molecular Ion
[Pd(NH₃)₃]²⁺ 78.0 Loss of one NH₃
[Pd(NH₃)₂]²⁺ 69.5 Loss of two NH₃
[Pd(NH₃)]²⁺ 61.0 Loss of three NH₃
[Pd]²⁺ 53.0 Loss of four NH₃

Note: The m/z values are calculated based on the most abundant isotope of palladium (¹⁰⁶Pd) and assume a +2 charge. The fragmentation pathway is a plausible representation of what might be observed in an MS/MS experiment.

Theoretical and Computational Chemistry of Azane;hydrogen Carbonate;palladium 2+ Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, offering a balance between accuracy and computational cost. For palladium(II) ammine bicarbonate systems, DFT is instrumental in predicting their fundamental electronic and structural properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a square-planar palladium(II) center, these calculations can predict key structural parameters for complexes containing ammine (azane) and bicarbonate (hydrogen carbonate) ligands. While direct computational studies on a simple [Pd(NH₃)ₓ(HCO₃)y]²⁻ʸ complex are not extensively documented, principles can be drawn from related systems.

For instance, in studies of palladium(II) complexes with various amine ligands, DFT accurately predicts a square-planar geometry around the palladium center. The Pd-N bond lengths are typically calculated to be in the range of 2.05-2.15 Å. The coordination of a bicarbonate ligand can occur in a monodentate (κ¹) fashion through one of the oxygen atoms. Combined experimental and DFT studies on the interaction of palladium(II) complexes with carbonate have confirmed the formation of palladium-carbonate species, with DFT helping to elucidate the coordination mode acs.org.

The energetics of the complex, including its binding energy and heat of formation, can also be calculated. These values are crucial for assessing the thermodynamic stability of the complex. For example, DFT calculations on palladium(II) complexes with binuclear diamine ligands and different anions, including carbonate, have been used to evaluate their thermo-physical parameters such as free energy, binding energy, and heat of formation ijabbr.com. Such calculations would be vital in comparing the stability of ammine bicarbonate complexes with analogous aqua, chloro, or hydroxo species.

Table 1: Representative Predicted Geometric Parameters for a Model Palladium(II) Ammine Bicarbonate Complex (Note: This data is illustrative and based on typical values from DFT calculations on related Pd(II) complexes.)

ParameterPredicted Value Range
Pd-N Bond Length2.05 - 2.15 Å
Pd-O (Bicarbonate) Bond Length2.00 - 2.10 Å
N-Pd-N Bond Angle88 - 92°
N-Pd-O Bond Angle88 - 92° / 175 - 180°
O-Pd-O Bond Angle88 - 92°

The electronic properties of the azane (B13388619);hydrogen carbonate;palladium(2+) complex are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations are used to determine the energies and spatial distributions of these orbitals. In a typical square-planar Pd(II) complex, the HOMO is often localized on the d-orbitals of the palladium atom and the p-orbitals of the ligands, while the LUMO is frequently a combination of the metal dₓ²-y² orbital and ligand anti-bonding orbitals. A study evaluating palladium(II) complexes with various anions, including carbonate, utilized DFT to calculate chemical reactivity properties like the HOMO-LUMO gap, ionization potential, and electronegativity ijabbr.com.

The analysis of FMOs helps in understanding the nature of electronic transitions. Time-Dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of these complexes. These calculations provide insights into the nature of the electronic transitions, distinguishing between d-d transitions localized on the metal center and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands mdpi.comnih.gov.

Table 2: Calculated Electronic Properties for a Model Palladium(II) Diamine Carbonate Complex

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.5 eV
Electron Affinity2.1 eV
Electronegativity4.3 eV

Source: Adapted from DFT calculations on related Pd(II) diamine carbonate systems ijabbr.com.

Computational Studies of Palladium(II) Ammine Bicarbonate Reaction Mechanisms

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms involving palladium(II) ammine bicarbonate complexes.

Ligand exchange is a fundamental reaction for palladium(II) complexes. The substitution of a ligand, such as water or chloride, by an ammine or bicarbonate ligand can be modeled using DFT. The process involves calculating the energies of the reactant, intermediate(s), transition state(s), and product to construct a complete energy profile.

Mechanistic studies on related palladium complexes show that ligand substitution often proceeds through an associative mechanism, involving a five-coordinate trigonal bipyramidal transition state mdpi.com. DFT calculations can pinpoint the geometry of this transition state and the energy barrier associated with it. For the exchange between ammine and bicarbonate ligands, these calculations would reveal the relative binding affinities and the kinetic favorability of different coordination scenarios. DFT studies on palladium-catalyzed reactions involving primary amines have explored ligand exchange as a key step in the catalytic cycle researchgate.net.

Beyond simple ligand exchange, palladium(II) ammine bicarbonate complexes may participate in more complex reactions. DFT calculations have been particularly insightful in a palladium-catalyzed C-H activation reaction where bicarbonate plays a crucial role. The study showed that bicarbonate is not merely a spectator ion but actively participates in the mechanism by assisting in the C-H bond cleavage step rsc.orgrsc.org.

Table 3: Illustrative Activation Energies for Elementary Steps in a Pd-Catalyzed Reaction Involving Bicarbonate

Elementary StepDescriptionCalculated Activation Barrier (kcal/mol)
Ligand ExchangeReplacement of an existing ligand with the amine substrate.~10-15
C-H ActivationBicarbonate-assisted cleavage of a C-H bond.~20-25
Reductive EliminationFormation of the final product and regeneration of the catalyst.~25-30

Source: Based on data from DFT studies on Pd(II)-catalyzed amination/cyclization reactions rsc.orgrsc.org.

Molecular Dynamics Simulations for Dynamic Behavior of Palladium(II) Ammine Bicarbonate Complexes

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex moves, flexes, and interacts with its environment, typically an explicit solvent like water nih.gov.

For a palladium(II) ammine bicarbonate complex in aqueous solution, MD simulations can provide insights into several key aspects:

Solvation Structure: MD can reveal how water molecules arrange around the complex, forming solvation shells. It can quantify the number of hydrogen bonds between the ammine and bicarbonate ligands and the surrounding water.

Conformational Dynamics: The simulations can show the flexibility of the ligands and the dynamics of the coordination bonds. For instance, it could model the dynamic equilibrium between monodentate and bidentate coordination of the bicarbonate ligand, if applicable.

Ligand Exchange Dynamics: MD can be used to study the initial steps of ligand exchange, such as the approach of an incoming ligand and the departure of a leaving group, complementing the static picture from DFT.

Ion Pairing: The interaction of the charged complex with counter-ions in the solution can be explicitly modeled, providing a realistic view of the species present in the solution.

Theoretical Insights into Metal-Ligand Bonding in Palladium(II) Carbonate and Ammine Systems

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate nature of metal-ligand bonding in complex coordination compounds. magtech.com.cnresearchgate.net In the context of palladium(II) systems involving ammine (azane) and carbonate or hydrogen carbonate ligands, theoretical studies provide critical insights into the electronic structure, stability, and reactivity that govern the behavior of these complexes. These computational approaches allow for the detailed examination of bond characteristics, reaction mechanisms, and the subtle roles played by each component of the complex.

Research employing DFT has been instrumental in understanding the fundamental interactions within palladium(II) complexes. magtech.com.cnresearchgate.net For Pd(II) ammine complexes, the palladium center typically exhibits a square-planar geometry. mdpi.comnih.govresearchgate.net Theoretical models confirm that the bond between the palladium(II) ion and the nitrogen atom of the ammine ligand is largely dative in character. nih.gov In this interaction, the electron-rich amino group donates electron density to the palladium ion. nih.gov Centroid analysis of localized orbitals indicates that the bonding orbital's electrons are biased toward the more electronegative nitrogen atom, and the electronic configuration of the metal is consistent with Pd(II) (4d⁸). nih.gov

Detailed computational analyses provide quantitative data on the energetics and geometry of these systems. For example, DFT can be used to calculate the activation energies for ligand substitution processes, such as hydrolysis, which is a critical step before the complex can bind to a biological target. nih.gov These theoretical explorations provide a microscopic-level understanding that complements experimental observations and aids in the rational design of new catalysts and complexes. magtech.com.cn

The following table summarizes representative theoretical data for interactions between ligands and palladium, illustrating the type of insights gained from computational studies.

Interaction StudiedComputational MethodKey FindingReference
Adsorption of Aminopropanol on Pd(100) surfaceDFTAdsorption energy via N-atom: -176.8 kJ mol⁻¹; Pd-N distance: 2.11 Å nih.gov
Pd(II)-catalyzed γ-C(sp³)–H Olefination of AminesDFTBicarbonate assists in C–H activation and acts as a proton abstractor in a later step. rsc.org
Hydrolysis of Pd(II)-dichloro complexes with N-donor ligandsDFTCalculation of activation energies for first and second hydrolysis steps, indicating potential for DNA binding. nih.gov
Palladium-catalyzed AminocarbonylationDFTElucidation of the potential energy surface and reaction mechanism involving [Pd(II)(P₂)(NR₂)]⁺ active species. researchgate.net

Reaction Mechanisms Involving Azane;hydrogen Carbonate;palladium 2+ and Its Analogs

Ligand Substitution and Exchange Kinetics of Palladium(II) Ammine Carbonato/Bicarbonato Species

The reactivity of square planar palladium(II) complexes, such as those containing ammine ligands, is significantly influenced by the kinetics of ligand substitution. These reactions typically proceed via an associative mechanism, where the incoming ligand coordinates to the metal center to form a five-coordinate intermediate before the leaving group departs. google.comrsc.org The lability of palladium(II) complexes is notably higher than their platinum(II) counterparts, making them suitable for catalytic applications where rapid ligand exchange is required. nih.gov

While specific kinetic data for the direct substitution of ammine ligands by carbonate or bicarbonate in tetraamminepalladium(II) is not extensively documented in publicly available literature, the principles of ligand exchange on Pd(II) centers are well-established. The rate of substitution is influenced by several factors, including the nature of the entering and leaving groups, the ancillary ligands, and the solvent. google.comrsc.org For instance, studies on the substitution of bidentate dicarboxylate ligands from palladium(II) amine complexes have shown that the reaction proceeds in a stepwise manner. rsc.org

Table 1: General Factors Influencing Ligand Substitution Rates on Pd(II) Complexes

FactorInfluence on Substitution Rate
Entering Ligand Stronger nucleophiles generally increase the rate.
Leaving Group Weaker bonds to the metal center lead to faster substitution.
Ancillary Ligands The trans effect of other ligands can significantly influence the rate of departure of the leaving group.
Solvent Coordinating solvents can participate in the reaction mechanism, affecting the overall kinetics.

This table provides a generalized overview based on established principles of palladium(II) chemistry.

Palladium-Catalyzed Carbon Dioxide Activation and Conversion Mechanisms

Palladium complexes play a significant role in the catalytic activation and conversion of carbon dioxide (CO2), a critical area of research for sustainable chemistry. The involvement of bicarbonate (HCO3-) and ammine ligands in these processes is of particular interest.

Bicarbonate as a Reactant in CO2 Hydrogenation Pathways

In the palladium-catalyzed hydrogenation of CO2 to formate (B1220265) (HCOO-), bicarbonate often serves as a more direct and reactive substrate than CO2 itself, particularly in aqueous media. The hydrogenation of bicarbonate is a key step in this transformation. Mechanistic studies suggest that the reaction can proceed through the formation of a palladium-hydride species, which then reacts with bicarbonate.

Influence of Amine Ligand Structure on CO2 Absorption and Reactivity

Amine ligands are not merely spectators in the catalytic cycle; their structure significantly influences the absorption of CO2 and the subsequent reactivity. In the context of palladium-catalyzed CO2 hydrogenation, amine-functionalized supports or ligands can enhance the local concentration of CO2 around the catalytic center, often by forming carbamate (B1207046) or bicarbonate species in situ.

The structure of the amine affects its ability to capture CO2 and the stability of the resulting adduct. This, in turn, influences the efficiency of the subsequent hydrogenation step. For instance, the use of different amine structures can alter the equilibrium between carbamate and bicarbonate, with the latter often being more favorable for hydrogenation to formate.

Mechanistic Aspects of C-N Bond Formation Catalyzed by Palladium(II) Ammine Complexes

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. The mechanistic cycle typically involves oxidative addition, ligand substitution, and reductive elimination steps. Ammine complexes of palladium can be involved as precursors or intermediates in these catalytic cycles.

Oxidative Addition to Palladium(0) and Reductive Elimination from Palladium(II) Amido Intermediates

The catalytic cycle for C-N cross-coupling reactions generally begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the coordination of an amine and subsequent deprotonation to form a palladium(II) amido complex. The crucial C-N bond-forming step is the reductive elimination from this amido complex, which regenerates the palladium(0) catalyst. nih.govresearchgate.net

The rate of reductive elimination is highly dependent on the electronic and steric properties of the ligands attached to the palladium center. Electron-donating ligands on the palladium can accelerate reductive elimination, while bulky ligands can also play a significant role. nih.govresearchgate.net The nature of the amido ligand itself, including the substituents on the nitrogen atom, also has a profound effect on the reaction rate. nih.gov

Table 2: Key Steps in Palladium-Catalyzed C-N Bond Formation

StepDescriptionKey Intermediates
Oxidative Addition An aryl halide adds to a Pd(0) complex.Aryl-Pd(II)-halide complex
Ligand Exchange/Deprotonation An amine displaces a ligand and is deprotonated.Aryl-Pd(II)-amido complex
Reductive Elimination The C-N bond is formed, and the product is released.Pd(0) complex

This table outlines the generally accepted mechanism for the Buchwald-Hartwig amination.

Role of Hydroxide and Bicarbonate in Palladium-Catalyzed Amination Systems

The base used in palladium-catalyzed amination reactions plays a critical role, not just in deprotonating the amine nucleophile, but also by potentially participating directly in the catalytic cycle. While strong bases like sodium tert-butoxide are common, the use of weaker bases like hydroxides and bicarbonates is of great interest for milder reaction conditions. nih.govnih.govelsevierpure.comescholarship.org

Mechanistic studies have shown that in the presence of hydroxide, an equilibrium can exist between an arylpalladium(II) amido complex and an arylpalladium(II) hydroxo complex. The turnover-limiting step can be the reductive elimination of the arylamine from the amido complex. nih.govescholarship.org

Computational studies have shed light on the specific roles of bicarbonate in palladium-catalyzed C-H activation and subsequent C-N bond-forming reactions. Bicarbonate has been shown to act as a proton shuttle, assisting in the C-H activation step and facilitating the deprotonation of intermediates. rsc.org In some proposed mechanisms, bicarbonate can aid in the reductive elimination step by abstracting a proton. rsc.org The ability of bicarbonate to play these multiple roles highlights its importance in designing efficient palladium-catalyzed amination reactions under milder conditions.

Carbon Monoxide Insertion Reactions into Palladium-Element Bonds in Related Complexes

The insertion of carbon monoxide (CO) into palladium-element bonds is a fundamental step in a vast array of palladium-catalyzed carbonylation reactions. rsc.orgnih.gov This process is central to the synthesis of carbonyl-containing compounds such as esters, amides, and aldehydes. While direct studies on azane (B13388619);hydrogen carbonate;palladium(2+) in this context are limited, extensive research on analogous palladium(II) complexes, particularly those containing phosphine (B1218219) and other nitrogen-based ligands, provides significant mechanistic insight.

The general mechanism involves the coordination of CO to a palladium(II) center, followed by the migratory insertion of a ligand (e.g., an alkyl, aryl, or allyl group) onto the coordinated CO molecule. rsc.orglibretexts.org This forms an acyl-palladium intermediate, which can then undergo further reactions, such as reductive elimination or nucleophilic attack, to yield the final carbonylated product. nih.gov

Key examples from related systems illustrate this reactivity:

Insertion into Palladium-Allyl Bonds: Trimethylphosphine-coordinated π-allylpalladium complexes have been shown to undergo CO insertion into the palladium-allyl bond under mild conditions, resulting in the formation of 3-butenoylpalladium complexes. rsc.org

Insertion into Palladium-Carbon Bonds: Cationic acylpalladium complexes, which can be generated from CO and various palladium starting materials, can react with imines. nih.gov This involves the insertion of the C=N bond of the imine into the metal-acyl bond, a key step toward forming polypeptides. nih.gov Similarly, the insertion of CO into carbon-palladium bonds is a recognized pathway in the synthesis of various organic molecules. documentsdelivered.com

The efficiency and outcome of these insertion reactions are influenced by several factors, including the nature of the ligands, the solvent, and the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, polar solvents like DMA, acetonitrile, and DMF can lead to excellent yields of the desired products. acs.org

Table 1: Examples of CO Insertion in Palladium Complexes

Palladium Complex TypeBond Type for InsertionResulting Intermediate/ProductReference
π-Allylpalladium(II) with phosphine ligandsPalladium-Allyl3-Butenoylpalladium complex rsc.org
Cationic Palladium(II) with diphosphane (B1201432) ligandsPalladium-Acyl (after initial CO insertion)Chelating amide ligand (via imine insertion) nih.gov
Arylpalladium(II) with phosphine ligandsPalladium-ArylArylpalladium acyl complex core.ac.uk
Palladium(II) phenoxide speciesPalladium-Oxygen(Alkoxycarbonyl)palladium species rsc.org

Role of Palladium(II) Ammine Bicarbonate Species in Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue in homogeneous catalysis, often involving the reduction of the active catalytic species to an inactive state. For palladium(II)-catalyzed reactions, a primary deactivation pathway is the reduction of the active Pd(II) center to inactive palladium(0) metal aggregates. acs.orgnih.gov The ligands coordinated to the palladium center, such as ammine (azane) and bicarbonate (hydrogen carbonate), can play a significant role in the stability and deactivation of the catalyst.

Palladium(II) ammine complexes are known to be significantly more labile than their platinum(II) counterparts, which can influence their stability and susceptibility to deactivation in solution. nih.gov The stability of the Pd(II) state is crucial for maintaining catalytic activity. Ligands are developed not only to facilitate the desired chemical transformation but also to stabilize the catalytically active Pd(II) species and prevent its decomposition. nih.gov

In the context of a species like tetraamminepalladium(II) bicarbonate, several factors could contribute to deactivation pathways:

Reduction to Pd(0): The Pd(II) center in [Pd(NH₃)₄]²⁺ can be reduced to Pd(0), particularly under certain reaction conditions or in the presence of reducing agents. This is a common deactivation mechanism observed in various Pd(II)-catalyzed processes, such as the cycloisomerization of acetylenic acids. acs.org The formation of Pd(0) nanoparticles or agglomerates removes the active catalyst from the homogeneous reaction medium.

Ligand Exchange and Stability: The ammine ligands can be displaced by other species in the reaction medium. While the tetraamminepalladium(II) complex is relatively stable, the lability of Pd(II) complexes means that equilibria involving ligand exchange are always a consideration. nih.gov

Strategies to mitigate deactivation often focus on preventing the reduction of Pd(II). This can be achieved by adding an oxidant to the reaction mixture or by designing more robust ligand systems that effectively shield and stabilize the Pd(II) center against reduction. acs.orgnih.gov

Table 2: Factors in the Deactivation of Palladium(II) Catalysts

Deactivation FactorDescriptionPotential Relevance to Ammine Bicarbonate SpeciesReference
Reduction to Pd(0) The active Pd(II) species is reduced to inactive Pd(0) metal or aggregates, removing it from the catalytic cycle.The [Pd(NH₃)₄]²⁺ cation is susceptible to reduction, a primary deactivation pathway for Pd(II) catalysts. acs.orgnih.gov
Ligand Lability Ligands dissociate from the metal center, leading to less stable or inactive species.Pd(II)-amine complexes are more labile than Pt(II) analogs, potentially leading to decomposition pathways. nih.gov
pH Changes Alterations in solution pH can affect the stability of the catalyst and influence competing reaction pathways.The bicarbonate ion can influence solution pH, which has been shown to switch mechanistic pathways in other Pd-catalyzed systems. nih.gov
Ligand Degradation The organic ligands themselves can degrade under reaction conditions.Ammine ligands are generally robust, but could be susceptible to side reactions under harsh conditions.N/A

Catalytic Applications and Mechanistic Insights of Palladium Ii Ammine Bicarbonate Analogs

Catalysis in Carbon Dioxide Hydrogenation and Formate (B1220265) Production

Palladium-based catalysts are highly effective for the hydrogenation of CO₂ to formic acid or its salt, formate, which are valuable chemical feedstocks and potential hydrogen storage materials. nih.govresearchgate.net The ammine and bicarbonate ligands associated with the palladium(II) center can play crucial roles in the catalytic cycle.

In aqueous solutions, CO₂ exists in equilibrium with carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). Bicarbonate has been identified not merely as a pH buffer or a source of CO₂ but as a direct intermediate in the hydrogenation process on palladium catalysts. Research has demonstrated the direct electrochemical reduction of aqueous sodium bicarbonate at palladium electrodes. rsc.org

Studies focusing on heterogeneous catalysis have successfully used potassium bicarbonate (KHCO₃) as the substrate for hydrogenation to formic acid in the presence of palladium nanoparticle catalysts. researchgate.net In one study, using a palladium-on-carbon catalyst with KHCO₃ in water at 100 °C, a formic acid yield of approximately 77% was achieved. researchgate.net Another investigation utilized a piperidine-captured CO₂ system, which forms a bicarbonate-formate carrier, and achieved a formate yield of 95.5% after hydrogenation over a palladium catalyst at 30 °C. wsu.edu This direct involvement of bicarbonate is significant as it can influence the reaction pathway and kinetics, potentially offering a more efficient route to formate production compared to the direct hydrogenation of gaseous CO₂.

CatalystSubstrateTemperature (°C)Pressure (MPa)Yield (%)Turnover Number (TON)
Pd/N-doped CarbonKHCO₃100-~77610
Pd/CPiperidinium Bicarbonate302.76 (400 psi)95.5-

The oxidation state of palladium is a critical factor governing the efficiency of CO₂ hydrogenation. While metallic palladium (Pd(0)) is an active catalyst, studies have shown that the palladium(II) state (Pd²⁺) exhibits superior catalytic performance for this reaction. nih.gov A Pd²⁺ catalyst (Pd–V/AC–air) demonstrated extraordinary activity, achieving a turnover number (TON) of 4790 and a turnover frequency (TOF) of 2825 h⁻¹, values that are among the highest reported for heterogeneous palladium catalysts. nih.gov

Analysis of fresh palladium catalysts on activated carbon (Pd/AC) reveals the coexistence of both Pd(0) and Pd²⁺ species on the surface, with the oxidized PdO species often being predominant. mdpi.com During the hydrogenation process under reductive conditions, a significant portion of the Pd²⁺ is reduced to the metallic Pd(0) state. mdpi.com However, the initial high activity is often linked to the presence of the Pd²⁺ sites. Density functional theory (DFT) calculations have suggested that the rate-determining step, the attack of a hydride on adsorbed CO₂, has a much lower energy barrier on PdO compared to metallic Pd, explaining the superiority of the Pd²⁺ state. nih.gov This indicates that palladium(II) ammine complexes, by providing a source of Pd²⁺, can act as highly effective catalyst precursors.

Catalyst SpeciesRole in CO₂ HydrogenationKey Findings
Pd(II)Highly active catalytic stateExhibits higher TON and TOF compared to Pd(0) due to a lower energy barrier for the rate-determining step. nih.gov
Pd(0)Active catalytic stateFormed from the reduction of Pd(II) under reaction conditions; activity can be lower than the initial Pd(II) sites. mdpi.com

Precursors for the Synthesis of Palladium Nanoparticles for Catalytic Applications

Tetraamminepalladium(II) bicarbonate and related palladium(II) ammine complexes are valuable precursors for synthesizing palladium nanoparticles (PdNPs). nih.govgoogle.com These nanoparticles are widely used in catalysis due to their high surface-area-to-volume ratio. frontiersin.org

The synthesis of PdNPs from precursors like azane (B13388619);hydrogen carbonate;palladium(2+) typically involves a controlled decomposition process, often through high-temperature thermolysis. nih.gov The decomposition of the palladium ammine complex leads to the reduction of Pd(II) to Pd(0), which then nucleates and grows into nanoparticles.

The final size of the nanoparticles can be regulated by controlling various experimental parameters:

Precursor Concentration: The concentration of the palladium complex can influence the nucleation and growth rates.

Temperature: The decomposition temperature affects the kinetics of reduction and particle growth. acs.org

Surfactants and Ligands: The presence of stabilizing agents or ligands, such as oleylamine or trioctylphosphine, during the synthesis can control particle size by capping the nanoparticle surface and preventing agglomeration. acs.orgresearchgate.net By adjusting the ratio of these surfactants, monodisperse Pd nanoparticles with specific sizes (e.g., 3.5, 5, and 7 nm) can be synthesized. acs.org

Stabilization is crucial to prevent the agglomeration of synthesized PdNPs, which would lead to a loss of catalytic activity. When palladium ammine complexes are used as precursors, the ligands themselves or their decomposition products can act as stabilizing agents.

In the case of bis(amine) palladium carboxylate precursors, it has been proposed that high-temperature thermolysis leads to the formation of long-chain aliphatic amides and carboxylic acids derived from the precursor. nih.gov These molecules then act as weakly interacting stabilizing agents for the newly formed PdNPs. nih.gov This in situ generation of stabilizers from the precursor complex is an efficient method for producing stable nanoparticles. Other common stabilizing agents include polymers like polyvinylpyrrolidone (B124986) (PVP), surfactants, and ionic liquids, which adsorb onto the nanoparticle surface, providing steric or electrostatic repulsion to prevent aggregation. nih.govresearchgate.net The nitrogen-containing ligands derived from ammine complexes can also serve as anchor sites when the nanoparticles are deposited on a support material, further enhancing their stability and dispersion. researchgate.net

Future Directions in Azane;hydrogen Carbonate;palladium 2+ Research

Development of Green and Sustainable Synthetic Routes

The environmental and economic viability of any catalyst is intrinsically linked to its synthesis. Future research will prioritize the development of green and sustainable methods for producing azane (B13388619);hydrogen carbonate;palladium(2+). This involves moving away from traditional synthesis routes that may use harsh reagents or generate significant waste.

Key areas of focus will include:

Aqueous-Based Synthesis: Exploring synthetic pathways that utilize water as the primary solvent, minimizing the need for volatile and often toxic organic solvents.

Use of Benign Precursors: Investigating the use of environmentally friendly and readily available starting materials. For instance, methods that start from dichlorodiammine palladium(II) and react it with dilute ammonia (B1221849) and a bicarbonate source at ambient temperature and pressure are promising as they avoid harsh conditions and hazardous reagents. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Recyclable Catalysts: Developing methods to immobilize the palladium complex on solid supports, facilitating its recovery and reuse, which is a cornerstone of sustainable catalysis. researchgate.net

A comparative table of potential green synthesis parameters is presented below:

ParameterTraditional RouteGreen Route
Solvent Organic SolventsWater
Temperature Elevated TemperaturesAmbient Temperature
Pressure High PressureAtmospheric Pressure
Reagents Potentially HazardousBenign and Readily Available
Waste Generation HigherMinimized

In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deep understanding of the reaction mechanism is crucial for optimizing catalyst performance. Future research will heavily rely on in-situ spectroscopic techniques to monitor the catalytic processes involving azane;hydrogen carbonate;palladium(2+) in real-time. These techniques provide invaluable insights into the transient intermediates and the dynamic changes the catalyst undergoes during a reaction.

Promising in-situ techniques include:

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination environment of the palladium center during the catalytic cycle. tum.deacs.org This can help in identifying the oxidation state of palladium at different stages of the reaction. acs.org

Raman Spectroscopy: To identify vibrational modes of key intermediates and track the transformation of reactants to products on the catalyst surface. acs.orgnih.govalfa-chemistry.com

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the functional groups of reactants, intermediates, and products.

These studies will enable the elucidation of the catalytic cycle, identification of rate-determining steps, and understanding of deactivation pathways.

Rational Design of Highly Efficient Catalysts based on Structure-Activity Relationships

The catalytic activity of the palladium complex is intrinsically linked to its structure. Establishing clear structure-activity relationships (SARs) is a key future direction for designing more efficient catalysts. This involves systematically modifying the structure of the complex and correlating these changes with its catalytic performance.

Key structural parameters to be investigated include:

Palladium Nanoparticle Size and Morphology: For heterogeneous catalysts derived from the complex, controlling the size and shape of the resulting palladium nanoparticles is crucial, as these factors significantly influence activity and selectivity. chemrxiv.org

Support Effects: The nature of the support material can have a profound impact on the catalyst's performance by influencing the dispersion, stability, and electronic properties of the palladium species.

Oxidation State of Palladium: The catalytic activity can be highly dependent on the oxidation state of the palladium (e.g., Pd(0), Pd(II), Pd(IV)). chemrxiv.orgnih.gov Understanding and controlling the oxidation state during the reaction is a critical aspect.

The following table summarizes key parameters for establishing structure-activity relationships:

Structural FeatureInfluence on Catalytic Performance
Particle Size Affects surface area and number of active sites.
Support Material Can modify electronic properties and stability of the catalyst.
Palladium Oxidation State Determines the catalytic pathway and reactivity.
Ligand Environment Influences the steric and electronic properties of the metal center.

Exploration of Novel Ligand Architectures to Modulate Palladium(II) Reactivity

The ligands coordinated to the palladium(II) center play a pivotal role in dictating its reactivity, selectivity, and stability. A significant area of future research will be the design and synthesis of novel ligands to fine-tune the catalytic properties of the palladium complex.

Areas of exploration will include:

Electron-Donating and Electron-Withdrawing Ligands: To modulate the electron density at the palladium center, thereby influencing its reactivity towards substrates.

Bulky Ligands: To control the steric environment around the metal center, which can enhance selectivity.

Chelating Ligands: To improve the stability of the complex and prevent leaching of the metal. acs.orgajol.info

Chiral Ligands: For the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds. acs.org

The ability to tailor the ligand sphere will open up possibilities for applying these catalysts in a wider range of chemical transformations.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to unraveling complex reaction mechanisms. Future research will increasingly integrate these two domains for a comprehensive understanding of the catalytic processes involving azane;hydrogen carbonate;palladium(2+).

This integrated approach will involve:

Density Functional Theory (DFT) Calculations: To model the reaction pathways, calculate the energies of intermediates and transition states, and predict the most favorable mechanism. nih.govacs.orgnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the catalyst and its interaction with solvent and substrate molecules.

Experimental Validation: To verify the predictions from computational studies through kinetic experiments and spectroscopic characterization of intermediates. nih.govproquest.com

This combined approach will provide a detailed, atomic-level understanding of the catalytic cycle, which is essential for the rational design of next-generation catalysts.

Q & A

Q. How to reconcile discrepancies in Pd²⁺ complex solubility across studies?

  • Systematic review : Classify solvents by Hansen solubility parameters (δd, δp, δh). Use multivariate regression to isolate solvent polarity effects.
  • Controlled replication : Repeat experiments with standardized reagents (e.g., Sigma-Aldryl PdCl₂, ≥99.99%) to minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.